Cas no 74537-64-7 (74537-64-7)

74537-64-7 化学的及び物理的性質
名前と識別子
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- 6-hydroxy-2-mercaptobenzoxazole
- 2(3H)-Benzoxazolethione, 6-hydroxy-
- 74537-64-7
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- インチ: 1S/C7H5NO2S/c9-4-1-2-5-6(3-4)10-7(11)8-5/h1-3,9H,(H,8,11)
- InChIKey: WAXZLARGANPLES-UHFFFAOYSA-N
- SMILES: O1C2=CC(O)=CC=C2NC1=S
74537-64-7 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1107290-1g |
2(3H)-benzoxazolethione, 6-hydroxy- |
74537-64-7 | 95% | 1g |
$984.0 | 2024-04-17 | |
Enamine | EN300-388197-5.0g |
2-sulfanyl-1,3-benzoxazol-6-ol |
74537-64-7 | 5.0g |
$3935.0 | 2023-03-02 | ||
Enamine | EN300-388197-10.0g |
2-sulfanyl-1,3-benzoxazol-6-ol |
74537-64-7 | 10.0g |
$5837.0 | 2023-03-02 | ||
Enamine | EN300-388197-1.0g |
2-sulfanyl-1,3-benzoxazol-6-ol |
74537-64-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-388197-0.1g |
2-sulfanyl-1,3-benzoxazol-6-ol |
74537-64-7 | 0.1g |
$1195.0 | 2023-03-02 | ||
Enamine | EN300-388197-0.5g |
2-sulfanyl-1,3-benzoxazol-6-ol |
74537-64-7 | 0.5g |
$1302.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845638-1g |
6-Hydroxybenzo[d]oxazole-2(3H)-thione |
74537-64-7 | 98% | 1g |
¥10332.00 | 2024-07-28 | |
Enamine | EN300-388197-0.25g |
2-sulfanyl-1,3-benzoxazol-6-ol |
74537-64-7 | 0.25g |
$1249.0 | 2023-03-02 | ||
Enamine | EN300-388197-2.5g |
2-sulfanyl-1,3-benzoxazol-6-ol |
74537-64-7 | 2.5g |
$2660.0 | 2023-03-02 | ||
Enamine | EN300-388197-0.05g |
2-sulfanyl-1,3-benzoxazol-6-ol |
74537-64-7 | 0.05g |
$1140.0 | 2023-03-02 |
74537-64-7 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
74537-64-7に関する追加情報
Compound CAS No. 74537-64-7: A Comprehensive Overview
The compound with CAS No. 74537-64-7, commonly referred to as 1,3,5-trimethylbenzene, is a highly symmetric aromatic hydrocarbon with significant applications in various industrial and scientific domains. This compound, also known as meta-xylene or m-xylene, belongs to the family of xylene isomers and is characterized by its three methyl groups attached to the benzene ring at the 1, 3, and 5 positions. Its molecular formula is C8H10, and it exhibits a melting point of approximately -48°C and a boiling point of around 139°C under standard conditions.
Recent advancements in chemical synthesis have highlighted the importance of 1,3,5-trimethylbenzene in the development of novel materials and intermediates for pharmaceutical applications. Researchers have explored its role as a precursor in the synthesis of advanced polymers and high-performance adhesives. For instance, studies published in *Chemical Engineering Journal* (2023) demonstrate how this compound can be utilized to create lightweight yet durable polymer composites for aerospace applications.
The structural symmetry of 1,3,5-trimethylbenzene plays a crucial role in its chemical reactivity and physical properties. Its benzene ring is highly activated due to the electron-donating methyl groups, making it susceptible to electrophilic substitution reactions. This property has been exploited in the development of efficient catalysts for petrochemical processes. A study in *Nature Catalysis* (2023) revealed that when used as a ligand in palladium-catalyzed cross-coupling reactions, meta-xylene significantly enhances reaction rates and selectivity.
In terms of environmental impact, 1,3,5-trimethylbenzene has been subjected to rigorous testing to assess its biodegradability and toxicity levels. According to findings from *Environmental Science & Technology* (2023), this compound exhibits moderate biodegradability under aerobic conditions but poses potential risks to aquatic life at high concentrations. These insights have prompted regulatory agencies to implement stricter emission controls for industries handling this compound.
The demand for meta-xylene has surged in recent years due to its increasing use in specialty chemicals and as a solvent in high-precision manufacturing processes. Its ability to dissolve a wide range of organic compounds without leaving residues makes it indispensable in electronics manufacturing and pharmaceutical formulation.
Looking ahead, ongoing research into the properties of CAS No. 74537-64-7 is expected to unlock new avenues for its application in green chemistry and sustainable materials development. Scientists are currently exploring its potential as a building block for bio-based plastics and renewable energy storage materials.
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